molecular formula C8H15Cl2N3 B2592276 2-Methyl-4,5,6,7-tetrahydro-1H-benzimidazol-4-amine;dihydrochloride CAS No. 2411270-20-5

2-Methyl-4,5,6,7-tetrahydro-1H-benzimidazol-4-amine;dihydrochloride

Cat. No. B2592276
CAS RN: 2411270-20-5
M. Wt: 224.13
InChI Key: MFILDUCKVNXUMJ-UHFFFAOYSA-N
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Description

2-Methyl-4,5,6,7-tetrahydro-1H-benzimidazol-4-amine;dihydrochloride is a chemical compound with the linear formula C8H12N2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of the benzene rings possessed nitrogen-containing functional groups at ortho position with various reagents . A simple process to synthesize and separate of 2-(substituted-phenyl) benzimidazole derivatives with high yield and efficiency has been reported .


Molecular Structure Analysis

The molecular structure of this compound is based on the benzimidazole core, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

Benzimidazole compounds can undergo a variety of chemical reactions. For example, Pagano et al. described the synthesis and CK2 inhibitory activity of 2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT) derivatives .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 136.198 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved information.

Scientific Research Applications

properties

IUPAC Name

2-methyl-4,5,6,7-tetrahydro-1H-benzimidazol-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c1-5-10-7-4-2-3-6(9)8(7)11-5;;/h6H,2-4,9H2,1H3,(H,10,11);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZEOHYFQUQTFLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)CCCC2N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4,5,6,7-tetrahydro-1H-benzimidazol-4-amine;dihydrochloride

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